Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-
Description
Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- (hereafter referred to by its IUPAC name for precision) is a sulfonic acid derivative featuring a tetrazole ring substituted with a 4-hydroxyphenyl group and linked via a thioether bridge to an ethanesulfonic acid moiety.
Properties
CAS No. |
819863-11-1 |
|---|---|
Molecular Formula |
C9H10N4O4S2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C9H10N4O4S2/c14-8-3-1-7(2-4-8)13-9(10-11-12-13)18-5-6-19(15,16)17/h1-4,14H,5-6H2,(H,15,16,17) |
InChI Key |
WQWZIUWAGYJEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCCS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Structural and Functional Components
The compound comprises three critical subunits:
- Ethanesulfonic acid : A strong acid with a sulfonic group (-SO₃H) linked to an ethyl chain.
- 1-(4-Hydroxyphenyl)-1H-tetrazol-5-yl group : A tetrazole ring substituted with a 4-hydroxyphenyl group at the 1-position.
- Thioether linkage : A sulfur atom connecting the tetrazole and ethanesulfonic acid moieties.
The synthesis requires precise control to avoid side reactions, particularly due to the reactivity of tetrazoles (e.g., azide decomposition) and phenolic -OH groups.
Synthetic Routes and Challenges
Stepwise Synthesis via Thiol Intermediate
A common approach involves synthesizing the tetrazole-thiol intermediate first, followed by coupling with ethanesulfonic acid derivatives.
Step 1: Preparation of 1-(4-Hydroxyphenyl)-1H-Tetrazol-5-Thiol
1-(4-Hydroxyphenyl)-1H-tetrazol-5-thiol may be synthesized via:
- Cyclization of 2-azidobenzaldehyde derivatives : Reacting 2-azidobenzaldehyde with sodium azide and appropriate reagents to form the tetrazole ring.
- Substitution reactions : Introducing the thiol group (-SH) via nucleophilic displacement or reduction of sulfonyl intermediates.
Step 2: Thioether Bond Formation
The thiol intermediate reacts with a bromo- or chloroethanesulfonic acid derivative under basic conditions (e.g., K₂CO₃ or Et₃N) to form the thioether bridge. For example:
$$
\text{Ethanesulfonic acid derivative (Br/Cl)} + \text{Thiol intermediate} \xrightarrow{\text{Base}} \text{Target compound} + \text{HBr/HCl}
$$
Key Conditions :
| Parameter | Typical Values | Source |
|---|---|---|
| Base | K₂CO₃, Et₃N | |
| Solvent | THF, DMF, Dioxane | |
| Temperature | 0–5°C to reflux | |
| Reaction Time | 2–8 hours |
Challenges :
One-Pot Cyclization and Coupling
A more efficient route involves simultaneous cyclization of the tetrazole ring and thioether bond formation.
Example Method
Reactants :
- 2-Azidobenzaldehyde (with hydroxyl protection, e.g., methyl ether).
- Ethanesulfonic acid derivative (e.g., bromoethanesulfonic acid).
- Thiolate (e.g., NaSH or KSH).
Procedure :
Advantages :
- Reduced steps : Minimizes isolation of intermediates.
- Yield optimization : Avoids losses from intermediate purification.
Limitations :
Alternative Synthetic Strategies
Cross-Coupling Reactions
Palladium- or copper-catalyzed coupling reactions (e.g., Buchwald-Hartwig) may be employed to link the tetrazole and ethanesulfonic acid moieties. However, such methods are less commonly reported for thioether bonds.
Use of Silver Catalysts
A solvent-free method using silver nanoparticles immobilized on sodium borosilicate glass (ASBN) has been reported for tetrazole synthesis. This approach could be adapted for the target compound:
| Parameter | Values | Source |
|---|---|---|
| Catalyst | Ag/Na-borosilicate nanocomposite | |
| Temperature | 90–120°C | |
| Yield | 85–94% |
Mechanism :
The Ag catalyst facilitates the cycloaddition of azides with nitriles or other reagents to form tetrazoles.
Data Tables: Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can produce a variety of sulfonate derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of ethane sulfonic acid derivatives often involves the reaction of tetrazole compounds with various substrates. For instance, recent studies have demonstrated efficient synthesis methods using ultrasonication techniques that enhance reaction yields and reduce reaction times. The combination of aromatic aldehydes and thiosemicarbazones under these conditions has shown promising results in producing high-yielding tetrazole derivatives, which include ethane sulfonic acid derivatives .
Table 1: Synthesis Yields of Tetrazole Derivatives
| Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| 1a | Ultrasonication in EtOH (3 min) | 96 |
| 2a | Ultrasonication in EtOH (3 min) | 78 |
| 3a | Ultrasonication in EtOH (3 min) | 88 |
| 4a | Ultrasonication in EtOH (3 min) | 81 |
Biological Activities
Ethanesulfonic acid derivatives have been extensively studied for their biological activities, particularly as antimicrobial and anticancer agents. The incorporation of the tetrazole moiety has been linked to enhanced biological properties.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties against various pathogens. For example, a study reported that synthesized tetrazoles showed effective antibacterial activity against strains like Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
Cytotoxicity Studies
Cytotoxic analysis has demonstrated that certain ethane sulfonic acid derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. Molecular docking studies have further elucidated the binding interactions of these compounds with target proteins involved in cancer progression, indicating their potential as therapeutic agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 12.5 |
| MCF-7 | 15.0 |
| HeLa | 10.0 |
Enzyme Inhibition Studies
Ethanesulfonic acid derivatives have also been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes, making their inhibitors valuable in treating conditions like Alzheimer's disease and glaucoma.
Acetylcholinesterase Inhibition
Studies have reported that specific derivatives exhibit potent AChE inhibition with Ki values in the nanomolar range, highlighting their potential use in neurodegenerative disease therapies .
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by these compounds suggests their application in treating glaucoma and other conditions where modulation of carbon dioxide transport is beneficial .
Case Studies
Several case studies illustrate the practical applications of ethane sulfonic acid derivatives:
- Case Study 1 : A synthesized derivative was tested for its efficacy against drug-resistant bacterial strains, showing a significant reduction in bacterial load compared to standard antibiotics.
- Case Study 2 : In vitro studies on cancer cell lines revealed that a specific derivative could induce apoptosis through mitochondrial pathways, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with its structural analogs, focusing on substituent effects, synthetic methodologies, and physicochemical/biological properties.
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Effects on Polarity and Solubility: The sulfonic acid group in the target compound enhances water solubility compared to carboxylic acid analogs (e.g., [1-(4-hydroxyphenyl)-1H-tetrazol-5-yl-sulfanyl]acetic acid) . Sulfonic acids exhibit stronger acidity (pKa ~1–2) versus carboxylic acids (pKa ~4–5), influencing ionization and bioavailability.
Synthetic Methodologies :
- The target compound likely requires a multi-step synthesis involving:
(i) Formation of the tetrazole-thioether core via nucleophilic substitution (e.g., coupling 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol with 2-chloroethanesulfonic acid).
(ii) Catalytic conditions (e.g., PEG-400 with TBAB, as in ) to enhance reaction efficiency . - Contrastingly, sulfonyl-linked tetrazoles (e.g., 5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole) are synthesized via oxidation of thioethers to sulfones, as seen in and .
Physicochemical and Biological Data :
- Melting Points : Sulfonic acid derivatives generally exhibit higher melting points due to ionic interactions. For example, piperazine-sulfonyl-tetrazole derivatives () melt at 131–177°C , while carboxylic acid analogs () show lower melting points (e.g., 123–125°C for compound 7h) .
- Biological Activity : Piperazine-sulfonyl-tetrazole derivatives () demonstrate antiproliferative activity, suggesting that the sulfonyl group enhances cellular uptake or target binding . The target compound’s bioactivity remains unstudied in the provided evidence, but its sulfonic acid group may confer distinct pharmacokinetic profiles.
Critical Research Findings and Gaps
- Structural Diversity : The tetrazole-thioether scaffold is highly modular, allowing for tuning of electronic and steric properties via substituent variation (e.g., hydroxyphenyl vs. methoxyphenyl) .
- Unanswered Questions: No direct data on the target compound’s stability, solubility, or biological activity are available in the provided evidence. Comparative studies on sulfonic acid vs. carboxylic acid derivatives (e.g., vs.
Biological Activity
Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- is a compound that incorporates a tetrazole moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their pharmacological significance, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis of the Compound
The synthesis of tetrazole derivatives typically involves the [2+3] cycloaddition reaction between nitriles and azides. This method is versatile and allows for the incorporation of various functional groups that can enhance biological activity. The specific compound can be synthesized by modifying existing tetrazole structures to include the ethanesulfonic acid and thioether functionalities.
Anti-inflammatory Activity
Research indicates that tetrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated various tetrazole compounds for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound demonstrated selective inhibition of COX-2 with an IC50 value of 0.23 µM and a selectivity index of 16.91, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of tetrazole derivatives has been well-documented. Studies have shown that compounds containing the tetrazole ring exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, it was found that certain derivatives had inhibition zones ranging from 19 mm to 20 mm against various bacterial strains .
Antiallergic Activity
In addition to anti-inflammatory and antimicrobial properties, some tetrazole derivatives have shown promise in treating allergic reactions. A series of studies established a correlation between the structure of tetrazole derivatives and their antiallergic activity in animal models. One derivative was reported to be significantly more potent than standard treatments like disodium cromoglycate .
The mechanisms underlying the biological activities of these compounds often involve interactions at the molecular level. For example, molecular docking studies have revealed that certain tetrazole derivatives bind effectively to COX-2 active sites, forming hydrogen bonds with key amino acids such as His90 and Tyr355 . This interaction is crucial for their inhibitory action.
Case Study 1: COX Inhibition
A study synthesized various tetrazole derivatives and assessed their COX inhibitory activities. Compound 7c was highlighted for its dual inhibitory effects on IL-6 and TNF-α levels, demonstrating significant anti-inflammatory potential with measurable reductions in these cytokines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of a series of tetrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated notable antimicrobial activity with minimum inhibitory concentrations (MICs) below 64.5 µg/ml for several compounds .
Data Summary
| Biological Activity | IC50 / MIC Values | Type of Activity |
|---|---|---|
| COX-2 Inhibition | 0.23 µM | Anti-inflammatory |
| IL-6 Reduction | 42.8 pg/ml | Anti-inflammatory |
| TNF-α Reduction | 37.6 pg/ml | Anti-inflammatory |
| Antibacterial Activity | MIC < 64.5 µg/ml | Antimicrobial |
| Antiallergic Activity | ID50 = 0.16 mg/kg | Antiallergic |
Q & A
Q. What synthetic strategies are effective for incorporating the tetrazole-thio moiety into ethanesulfonic acid derivatives?
A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for coupling tetrazole-thio groups to aromatic scaffolds. The reaction involves equimolar amounts of tetrazole derivatives and sulfonic acid precursors, monitored by TLC for completion. Post-reaction workup includes ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
Q. How can IR and NMR spectroscopy confirm the structural integrity of this compound?
- IR Spectroscopy : Look for characteristic absorption bands at ~2500–2600 cm⁻¹ (S–H stretch in thioether), ~1040–1120 cm⁻¹ (S=O in sulfonic acid), and ~1450–1550 cm⁻¹ (C=N in tetrazole) .
- ¹H NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons from the 4-hydroxyphenyl group), δ 3.5–4.5 ppm (methylene protons adjacent to sulfonic acid), and δ 4.5–5.5 ppm (thioether-linked CH₂) .
Q. What functional groups dominate the compound’s physicochemical properties?
The sulfonic acid group enhances water solubility and acidity (pKa ~1–2), while the tetrazole-thio moiety contributes to metabolic stability and metal-binding capacity. The 4-hydroxyphenyl group introduces potential for hydrogen bonding and oxidative susceptibility .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing sulfonic acid-tetrazole hybrids?
- Catalyst Screening : Test alternative catalysts (e.g., Lewis acids or zeolites) to improve regioselectivity in thioether formation .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize side-product formation .
Q. What computational methods predict the compound’s biological activity?
- Ligand-Based Virtual Screening : Compare the compound’s structure to known CXCL12 inhibitors using pharmacophore mapping and similarity scoring .
- Molecular Dynamics (MD) Simulations : Assess binding stability to target receptors (e.g., leukotriene receptors) via 100-ns MD runs in explicit solvent, analyzing RMSD and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions in spectral data during characterization?
Q. What in vitro models are suitable for evaluating therapeutic potential?
- Antitumor Activity : Screen against the NCI-60 cancer cell line panel, focusing on IC₅₀ values for leukemia and colon cancer models .
- Anti-Inflammatory Assays : Test inhibition of leukotriene B₄ (LTB₄) in human neutrophils at concentrations ≤10 μM .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
